- Hepatoprotective triterpenes from traditional Tibetan medicine Potentilla anserina, Phytochemistry (Elsevier), 2014, 102, 169-181
Cas no 95298-47-8 (Kaji-ichigoside F1)
카지이치고사이드 F1(Kaji-ichigoside F1)은 장미과 식물에서 추출되는 트리테르페노이드 사포닌 화합물입니다. 이 화합물은 주로 뿌리 추출물에서 확인되며, 구조적으로 올레아난계 트리테르펜에 글루코스가 결합된 배당체 구조를 가지고 있습니다. 연구 결과에 따르면 카지이치고사이드 F1은 항염증 활성 및 항산화 효과를 나타내는 것으로 밝혀졌으며, 특히 NO 생산 억제를 통한 염증 매개체 조절 능력이 주목받고 있습니다. 또한 피부 보호 효과와 관련된 연구가 진행 중이며, 화장품 및 의약품 소재로서의 적용 가능성이 평가되고 있습니다. 이 화합물의 안정성과 생체 이용률을 개선하기 위한 유도체 합성 연구도 함께 진행되고 있습니다.
Kaji-ichigoside F1 structure
Product Name:Kaji-ichigoside F1
CAS 번호:95298-47-8
MF:C36H58O10
메가와트:650.839732646942
CID:2080230
PubChem ID:14019178
Update Time:2025-10-28
Kaji-ichigoside F1 화학적 및 물리적 성질
이름 및 식별자
-
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxy-ursolic acid-28-O-bet
- euscaphic acid glucoside ester
- Kaji-ichigoside F1
- Kajiichigoside F1
- 1-O-[(2α,3α)-2,3,19-Trihydroxy-28-oxours-12-en-28-yl]-β-D-glucopyranose
- 28-O-beta-D-Glucopyranosyleuscaphic acid
- 2alpha,3alpha,19alpha-Trihydroxylurs-12-en-28-oic acid-28-O-beta-D-glucopyranoside
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,10,11-trihydroxy-
- 28-O-β-D-Glucopyranosyleuscaphic acid
- D
- 2α,3α,19α-Trihydroxylurs-12-en-28-oic acid-28-O-β-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 28-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside
- Euscaphic acid 28-O-β-D-glucopyranoside
- AKOS037515255
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- MS-30964
- KajiichigosideF1
- HY-N2297
- 95298-47-8
- CS-0019624
- DTXSID201316292
- CHEMBL4128666
- (+)-28-Glucosyl tormentate
- 28-Glucosyl tormentate
- (+)-Kaji-ichigoside F1
- DA-64703
- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1R,2R,4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
-
- 인치: 1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
- InChIKey: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
- 미소: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
계산된 속성
- 정밀분자량: 650.40299804 g/mol
- 동위원소 질량: 650.40299804 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 10
- 중원자 수량: 46
- 회전 가능한 화학 키 수량: 4
- 복잡도: 1250
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 16
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 177
- 분자량: 650.8
- 소수점 매개변수 계산 참조값(XlogP): 3.2
실험적 성질
- 색과 성상: Powder
- 밀도: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 230-232 ºC (chloroform methanol )
- 비등점: 741.5±60.0 °C at 760 mmHg
- 플래시 포인트: 223.6±26.4 °C
- 용해도: Insuluble (6.51E-4 g/L) (25 ºC),
- 증기압: 0.0±5.6 mmHg at 25°C
Kaji-ichigoside F1 보안 정보
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다
Kaji-ichigoside F1 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2297-5mg |
Kaji-ichigoside F1 |
95298-47-8 | ≥98.0% | 5mg |
¥4500 | 2025-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K29210-5mg |
2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester |
95298-47-8 | 5mg |
¥4198.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1080-1 mg |
Kaji-ichigoside F1 |
95298-47-8 | 1mg |
¥3393.00 | 2022-04-26 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3119-5mg |
Kaji-ichigoside F1 |
95298-47-8 | ≥98% | 5mg |
¥3000元 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1250522-5mg |
KajiichigosideF1 |
95298-47-8 | 98% | 5mg |
$390 | 2024-06-06 | |
| TargetMol Chemicals | TN1080-5mg |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 5mg |
¥ 1660 | 2023-09-15 | |
| TargetMol Chemicals | TN1080-5 mg |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 5mg |
¥ 1,660 | 2023-07-11 | |
| TargetMol Chemicals | TN1080-1 mL * 10 mM (in DMSO) |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2590 | 2023-09-15 | |
| 1PlusChem | 1P01DDVP-5mg |
KajiichigosideF1 |
95298-47-8 | 5mg |
$295.00 | 2024-04-19 | ||
| Aaron | AR01DE41-5mg |
KajiichigosideF1 |
95298-47-8 | 98% | 5mg |
$340.00 | 2025-02-11 |
Kaji-ichigoside F1 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetone ; 0 °C
1.2 Reagents: Acetone ; 0 °C
참조
합성 방법 2
반응 조건
1.1 4 d
참조
- Biotransformation of oleanolic acid by Alternaria longipes and Penicillium adametzi, Journal of Asian Natural Products Research, 2011, 13(2), 160-167
Kaji-ichigoside F1 Raw materials
Kaji-ichigoside F1 Preparation Products
Kaji-ichigoside F1 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:95298-47-8)Kaji-ichigoside F1
주문 번호:A1205889
인벤토리 상태:in Stock
재다:5mg/10mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:43
가격 ($):276.0/483.0
Email:sales@amadischem.com
Kaji-ichigoside F1 관련 문헌
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
95298-47-8 (Kaji-ichigoside F1) 관련 제품
- 119108-20-2(Urs-12-en-28-oic acid,3-[(4-O-acetyl-a-L-arabinopyranosyl)oxy]-19-hydroxy-,b-D-glucopyranosyl ester, (3b)- (9CI))
- 146445-81-0(Urs-12-en-28-oic acid, 3-[(2-O-acetyl-3-O-β-D-glucopyranosyl-α-L-arabinopyranosyl)oxy]-19,21-dihydroxy-, β-D-glucopyranosyl ester, (3β,21α)- (9CI))
- 146445-78-5(Urs-12-en-28-oic acid,3-(a-L-arabinopyranosyloxy)-19,21-dihydroxy-,b-D-glucopyranosyl ester, (3b,21a)- (9CI))
- 165198-40-3(Urs-12-en-28-oic acid, 3-(b-D-glucopyranosyloxy)-19-hydroxy-,b-D-glucopyranosyl ester, (3b)- (9CI))
- 146713-88-4(Urs-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-19-hydroxy-, β-D-glucopyranosyl ester, (3β)- (9CI))
- 146713-87-3(Urs-12-en-28-oic acid,19-hydroxy-3-[(O-b-D-xylopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-2-O-acetyl-a-L-arabinopyranosyl)oxy]-, b-D-glucopyranosyl ester, (3b)- (9CI))
- 145854-08-6(Urs-12-en-28-oic acid, 3-[(3-O-β-D-glucopyranosyl-α-L-arabinopyranosyl)oxy]-19-hydroxy-, O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl ester, (3β)- (9CI))
- 147235-21-0(Urs-12-en-28-oic acid,3-(a-L-arabinopyranosyloxy)-19,23-dihydroxy-,b-D-glucopyranosyl ester, (3b,4a)- (9CI))
- 145854-06-4(Urs-12-en-28-oic acid,3,19-dihydroxy-, O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-[b-D-xylopyranosyl-(1®6)]-b-D-glucopyranosyl ester, (3b)- (9CI))
- 145022-80-6(Urs-12-en-28-oic acid, 3-(α-L-arabinopyranosyloxy)-19-hydroxy-, 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl ester, (3β)- (9CI))
추천 공급업체
Amadis Chemical Company Limited
(CAS:95298-47-8)Kaji-ichigoside F1
순결:99%/99%
재다:5mg/10mg
가격 ($):276.0/483.0